molecular formula C15H22N2 B7871526 (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine

Cat. No.: B7871526
M. Wt: 230.35 g/mol
InChI Key: CDWNMFBKHYTWNM-UHFFFAOYSA-N
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Description

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine is a complex organic compound that features a pyrrolidine ring bonded to a benzyl group and a cyclopropyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with benzyl chloride to form the benzyl-pyrrolidine intermediate. This intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives .

Scientific Research Applications

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine
  • (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine
  • (1-Benzyl-pyrrolidin-2-ylmethyl)-amino-acetic acid

Uniqueness

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine is unique due to its cyclopropyl amine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-15(17)11-16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWNMFBKHYTWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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